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Compound of Interest

Compound Name: Ethyl (2R)-2,3-epoxypropanoate

Cat. No.: B145722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
(2R)-2,3-epoxypropanoate (also known as Ethyl (R)-(+)-glycidate), a valuable chiral building

block in organic synthesis. Due to the limited availability of a complete public dataset for this

specific molecule, this guide combines data from closely related compounds and general

experimental protocols to offer a predictive and practical resource for its characterization.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Ethyl (2R)-2,3-
epoxypropanoate based on the analysis of similar epoxide and ester compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.20 q 7.1 -O-CH₂-CH₃

~3.40 dd 2.5, 4.0 H-C(2) (epoxide)

~2.90 dd 4.0, 5.5
H-C(3) (epoxide,

trans)

~2.70 dd 2.5, 5.5 H-C(3) (epoxide, cis)

~1.25 t 7.1 -O-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~170.0 C=O (ester)

~61.5 -O-CH₂-CH₃

~52.0 C(2)-H (epoxide)

~45.0 C(3)H₂ (epoxide)

~14.0 -O-CH₂-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (alkane)

~1745 Strong C=O stretch (ester)

~1250, 1180 Strong C-O stretch (ester)

~850 Medium C-O stretch (epoxide ring)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Proposed Fragment

116 5 [M]⁺ (Molecular Ion)

87 40 [M - C₂H₅]⁺

71 100 [M - OC₂H₅]⁺

43 60 [C₂H₃O]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These are generalized protocols and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of Ethyl (2R)-2,3-epoxypropanoate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Solvent: CDCl₃.

Temperature: 298 K.
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Pulse Program: zg30.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: 20 ppm.

3. ¹³C NMR Spectroscopy:

Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: zgpg30 (proton-decoupled).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Spectral Width: 240 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Place one drop of neat Ethyl (2R)-2,3-epoxypropanoate onto a clean, dry sodium chloride

(NaCl) or potassium bromide (KBr) salt plate.

Carefully place a second salt plate on top to create a thin liquid film.

2. Data Acquisition:
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Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with an ATR

accessory.

Mode: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

A background spectrum of the clean, empty ATR crystal or salt plates should be recorded

prior to the sample analysis.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of Ethyl (2R)-2,3-epoxypropanoate (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - EI):

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 30-200.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

The sample is introduced via a gas chromatograph to ensure separation from any impurities.

Mandatory Visualizations
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a small

organic molecule like Ethyl (2R)-2,3-epoxypropanoate.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl (2R)-2,3-epoxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145722#spectroscopic-data-nmr-ir-ms-of-ethyl-2r-2-
3-epoxypropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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